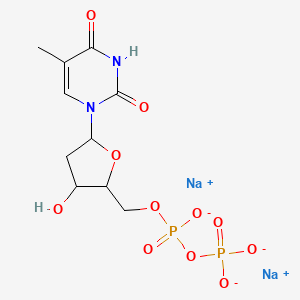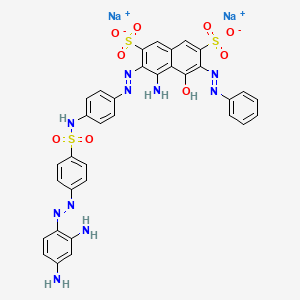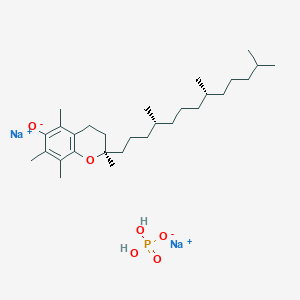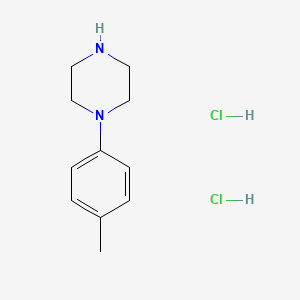
胸腺嘧啶 5'-二磷酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 5'-diphosphate sodium salt, also known as Thymidine-5’-diphosphate-L-rhamnose disodium salt, is a nucleotide sugar involved in various biochemical processes. It is a derivative of thymidine diphosphate (TDP) and L-rhamnose, a deoxy sugar. This compound plays a crucial role in the biosynthesis of polysaccharides and glycosylation processes in bacteria and plants .
科学研究应用
Thymidine 5'-diphosphate sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is involved in the study of glycosylation processes and the biosynthesis of bacterial polysaccharides.
Medicine: It is used in the development of antibiotics and antiviral agents targeting bacterial and viral glycosylation pathways.
作用机制
Target of Action
Thymidine 5’-diphosphate sodium salt primarily targets Nucleoside diphosphate kinase A . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates other than ATP .
Mode of Action
The compound is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties . The ATP gamma phosphate is transferred to the NDP beta phosphate via a ping-pong mechanism .
Biochemical Pathways
Thymidine 5’-diphosphate sodium salt is a proximate precursor for DNA synthesis . It is involved in the biochemical pathway of DNA replication where it provides the necessary building blocks for the synthesis of new DNA strands.
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary result of the action of Thymidine 5’-diphosphate sodium salt is the production of nucleoside triphosphates, which are essential for DNA synthesis . This can have significant effects at the molecular and cellular levels, influencing cell growth and division.
Action Environment
The action, efficacy, and stability of Thymidine 5’-diphosphate sodium salt can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for the compound to be phosphorylated by TMPK . Furthermore, the compound should be stored at −20°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5'-diphosphate sodium salt typically involves the enzymatic conversion of thymidine diphosphate (TDP) and L-rhamnose. The reaction is catalyzed by TDP-L-rhamnose synthase, which facilitates the transfer of L-rhamnose to TDP .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of TDP-L-rhamnose. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure disodium salt .
化学反应分析
Types of Reactions
Thymidine 5'-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted nucleotides .
相似化合物的比较
Similar Compounds
Thymidine-5’-diphosphate-glucose disodium salt: Similar in structure but contains glucose instead of L-rhamnose.
Thymidine-5’-diphosphate-galactose disodium salt: Contains galactose instead of L-rhamnose.
Thymidine-5’-diphosphate-mannose disodium salt: Contains mannose instead of L-rhamnose.
Uniqueness
Thymidine 5'-diphosphate sodium salt is unique due to its specific role in the biosynthesis of L-rhamnose-containing polysaccharides. This specificity makes it a valuable compound in the study of bacterial cell wall synthesis and the development of antibiotics targeting these pathways .
属性
IUPAC Name |
disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUBCYKGSJTXQX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na2O11P2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)


![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

